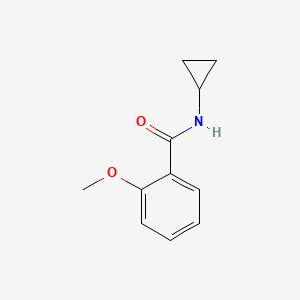

N-cyclopropyl-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

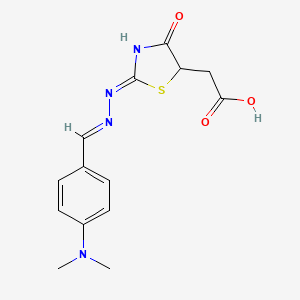

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-cyclopropyl-2-methoxybenzamide”, benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación

Chemodivergent Annulations and C-H Activation

N-cyclopropyl-2-methoxybenzamide is involved in chemodivergent annulations, a process pivotal in chemical synthesis. Rhodium(III)-catalyzed C-H activation with N-methoxybenzamides and sulfoxonium ylides is a notable example. This method leads to diverse chemical structures under acid-controlled conditions, demonstrating its potential in complex organic synthesis (Xu et al., 2018).

Structural Studies and Tautomerization

The structure of N-methoxybenzamide derivatives, such as glibenclamide, has been extensively studied. Investigations include exploring their structure in different states (solid and solution) and examining the phenomenon of tautomerization, which is crucial for understanding their chemical behavior (Sanz et al., 2012).

Antibacterial Properties

Compounds derived from N-methoxybenzamide, such as 3-methoxybenzamide, have shown potential as antibacterial agents. Studies have explored their inhibitory effects on essential bacterial proteins like FtsZ, indicating their role in developing new antimicrobial treatments (Haydon et al., 2010).

Cell Division and Drug Resistance

Research on benzamide derivatives like 3-methoxybenzamide has revealed their impact on cell division in bacteria, leading to filamentation and cell lysis. This understanding is crucial in addressing bacterial resistance and developing new therapeutic strategies (Ohashi et al., 1999).

Generation of Acyclic N-Acylimines

N-methoxybenzamides, as precursors for acyclic N-acylimines, have been generated through a radical process. This methodology is significant in organic chemistry for synthesizing various compounds (Chao & Weinreb, 2000).

Antitumor Activities

N-methoxybenzamide derivatives have been evaluated for their antitumor properties. For instance, 3-acyl isoquinolin-1(2H)-ones exhibit potent efficacy against human cancer cells, highlighting their potential in cancer drug discovery (Bian et al., 2020).

Regioselective Ortho-C–H Amidation and Cyclization

Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide has shown advancements in the synthesis of quinazolin-4(3H)-one derivatives. This reaction is notable for its regioselectivity and functional group tolerance, offering avenues for the synthesis of complex molecules (Xiong et al., 2018).

Oxidative Olefination and Directed C-H Bond Activation

N-methoxybenzamides have been utilized in Rh(III)-catalyzed oxidative olefination, where the N-O bond acts as an internal oxidant. This process is crucial for creating valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Characterization of Gold-Carbene Bond

Studies on complexes involving cyclopropyl(methoxy)carbene reveal insights into the nature of the gold-carbene bond. This research is pivotal in understanding the electronic properties and reactivity of such complexes (Azzopardi et al., 2015).

Propiedades

IUPAC Name |

N-cyclopropyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLVTIFFJXHOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)

![8-acetyl-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2720212.png)

![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)